molecular formula C12H16BrClN2O B2428444 (4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride CAS No. 1286274-69-8

(4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride

Cat. No.: B2428444
CAS No.: 1286274-69-8
M. Wt: 319.63
InChI Key: JXSALFVWUOXJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride” is a chemical compound with the formula C12H15BrN2O・HCl . It is used for research and development .

Scientific Research Applications

Selective Estrogen Receptor Modulators (SERMs)

  • Estrogen Antagonist Potency : The compound was studied for its estrogen antagonist potency and found to be significantly potent in antagonizing estrogen in uterine tissue and in human mammary cancer cells compared to raloxifene, tamoxifen, or ICI-182,780. This potency was evident in both in vitro and in vivo models, including human breast cancer cells and immature rats. The compound also displayed effects on bone tissues and serum lipids (Palkowitz et al., 1997).

Antiestrogenic Activity

  • Acylation and Grignard Reaction : The compound underwent acylation and a Grignard reaction, yielding novel dihydronaphthalene isomers with potent antiestrogenic activity. This activity was confirmed through oral and subcutaneous administration to rats and mice, demonstrating a high binding affinity to rat uterine cytosol estrogen receptors (Jones et al., 1979).

Metabolism and Pharmacokinetics

  • Metabolism in Rats : The metabolism of the compound was studied in rats, identifying urinary metabolites and suggesting two operative metabolic pathways involving deamination and acetylation (Kanamori et al., 2002).
  • Distribution in Pigs : The distribution of the compound was investigated in pigs, showing that the parent compounds could be detected in various specimens, including brain, adipose, and muscle tissue. This study provided insights into potential alternative sources for analysis in postmortem toxicology (Schaefer et al., 2017).

Neuroprotective Activity

  • Electrochemical Neuroprotection : The compound, along with others, was prepared via an electrochemical procedure and evaluated for its ability to prevent hypoxia-induced ATP level falls in astrocytes. It also showed potent neuroprotective effects against brain lesions in mice, suggesting its potential as a neuroprotective agent (Largeron et al., 2001).

Safety and Hazards

This compound should be handled with care. If inhaled, move the person to fresh air and seek medical attention if they feel unwell . If it comes into contact with skin or eyes, rinse thoroughly with water and seek medical advice if irritation persists . In case of accidental ingestion, rinse the mouth and seek medical attention . It’s also advised to keep the compound away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions of this compound are not specified in the search results. As it’s used for research and development , it may have potential applications in various scientific fields.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2-bromophenyl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15;/h1-4,9H,5-8,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSALFVWUOXJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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